Cas no 65352-94-5 (2-Fluoropyridine-5-carbonyl chloride (~80%))

2-Fluoropyridine-5-carbonyl chloride (~80%) 化学的及び物理的性質

名前と識別子

-

- 6-Fluoronicotinoyl chloride

- 2-FLUOROPYRIDINE-5-CARBONYL CHLORIDE

- 3-Pyridinecarbonylchloride, 6-fluoro-

- 6-fluoropyridine-3-carbonyl chloride

- 3-PYRIDINECARBONYL CHLORIDE,6-FLUORO

- 6-fluoro-nicotinic acid chloride

- DTXSID50562325

- 65352-94-5

- SCHEMBL691934

- AS-40834

- MFCD07781233

- FT-0687922

- 2-Fluoropyridine-5-carbonyl chloride (~80%)

- SY064677

- (S)-2-Piperidinecarboxamide hydrochloride

- AKOS006343269

- 6-Fluoro-3-Pyridinecarbonylchloride

- AB42627

- 6-Fluoro-nicotinoyl chloride

- AC-33911

- 6-fluoronicotinoylchloride

- 6-fluoro nicotinic acid chloride

- A8873

- IPOCOANFUVSCLZ-UHFFFAOYSA-N

- EN300-256329

- J-518750

- 3-PYRIDINECARBONYL CHLORIDE, 6-FLUORO-

- 2-Fluoropyridine-5-carbonyl chloride, 6-Fluoropyridine-3-carbonyl chloride, 5-(Chlorocarbonyl)-2-fluoropyridine

- 3-Pyridinecarbonyl chloride, 6-fluoro- (9CI)

-

- MDL: MFCD07781233

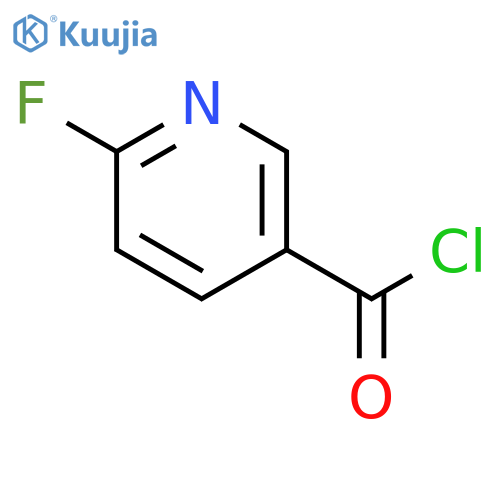

- インチ: InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-5(8)9-3-4/h1-3H

- InChIKey: IPOCOANFUVSCLZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=NC=C1C(=O)Cl)F

計算された属性

- せいみつぶんしりょう: 158.98900

- どういたいしつりょう: 158.9887196g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 30Ų

じっけんとくせい

- 密度みつど: 1.408

- ふってん: 218.9°C at 760 mmHg

- フラッシュポイント: 86.2°C

- 屈折率: 1.522

- ようかいど: Benzene (Slightly), Chloroform (Slightly), DMSO (Slightly)

- PSA: 29.96000

- LogP: 1.59970

- じょうきあつ: 0.1±0.4 mmHg at 25°C

2-Fluoropyridine-5-carbonyl chloride (~80%) セキュリティ情報

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305+P351+P338-P310

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- 危険レベル:8

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD168006)

- 包装グループ:Ⅲ

2-Fluoropyridine-5-carbonyl chloride (~80%) 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Fluoropyridine-5-carbonyl chloride (~80%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F1791-25g |

2-Fluoropyridine-5-carbonyl chloride |

65352-94-5 | 98% | 25g |

4365.0CNY | 2021-07-13 | |

| abcr | AB232060-5 g |

2-Fluoropyridine-5-carbonyl chloride; 85% |

65352-94-5 | 5g |

€511.50 | 2022-03-25 | ||

| Enamine | EN300-256329-0.1g |

6-fluoropyridine-3-carbonyl chloride |

65352-94-5 | 95% | 0.1g |

$19.0 | 2024-06-19 | |

| TRC | F596308-1000mg |

2-Fluoropyridine-5-carbonyl chloride (~80%) |

65352-94-5 | 1g |

$110.00 | 2023-05-18 | ||

| Enamine | EN300-256329-0.25g |

6-fluoropyridine-3-carbonyl chloride |

65352-94-5 | 95% | 0.25g |

$27.0 | 2024-06-19 | |

| TRC | F596308-1g |

2-Fluoropyridine-5-carbonyl chloride (~80%) |

65352-94-5 | 1g |

$ 85.00 | 2022-06-04 | ||

| Alichem | A029206117-25g |

6-Fluoronicotinoyl chloride |

65352-94-5 | 95% | 25g |

$620.73 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F1791-5g |

2-Fluoropyridine-5-carbonyl chloride |

65352-94-5 | 98% | 5g |

1233CNY | 2021-05-08 | |

| Alichem | A029206117-10g |

6-Fluoronicotinoyl chloride |

65352-94-5 | 95% | 10g |

$464.00 | 2023-09-01 | |

| 1PlusChem | 1P00EAWJ-1g |

3-Pyridinecarbonyl chloride, 6-fluoro- (9CI) |

65352-94-5 | 95% | 1g |

$56.00 | 2025-02-26 |

2-Fluoropyridine-5-carbonyl chloride (~80%) 関連文献

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

2-Fluoropyridine-5-carbonyl chloride (~80%)に関する追加情報

Introduction to 2-Fluoropyridine-5-carbonyl chloride (~80%) and Its Significance in Modern Chemical Biology

2-Fluoropyridine-5-carbonyl chloride (~80%), with a CAS number of 65352-94-5, is a highly versatile and valuable intermediate in the field of pharmaceutical and agrochemical research. This compound, characterized by its fluorinated pyridine core and reactive carbonyl chloride functionality, has garnered significant attention due to its utility in the synthesis of a wide array of biologically active molecules. The presence of the fluorine atom at the 2-position and the carbonyl chloride group at the 5-position imparts unique electronic and steric properties, making it an indispensable tool for medicinal chemists and synthetic organic chemists.

The fluoropyridine scaffold is a privileged structure in drug discovery, exhibiting favorable pharmacokinetic properties and enhanced binding affinity to biological targets. The introduction of fluorine at the 2-position, in particular, has been shown to modulate metabolic stability, lipophilicity, and binding interactions. In contrast, the carbonyl chloride moiety serves as a powerful electrophile, enabling facile coupling with nucleophiles such as amines, alcohols, and thiols. This reactivity makes 2-Fluoropyridine-5-carbonyl chloride (~80%) an excellent building block for constructing complex molecular architectures.

Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been effectively employed to introduce diverse substituents onto the pyridine ring. Additionally, palladium-catalyzed C-H activation strategies have opened up new avenues for late-stage functionalization, allowing for the rapid assembly of intricate heterocyclic systems.

In the realm of drug discovery, 2-Fluoropyridine-5-carbonyl chloride (~80%) has been utilized in the development of novel therapeutic agents targeting various diseases. Notably, fluorinated pyridines have been incorporated into kinase inhibitors, antiviral compounds, and anti-inflammatory drugs. The ability to introduce fluorine at specific positions has been crucial in optimizing drug-like properties such as solubility, bioavailability, and target engagement. For example, recent studies have demonstrated the efficacy of fluorinated pyridine-containing kinase inhibitors in treating cancers by modulating receptor tyrosine kinase activity.

The carbonyl chloride functionality of this compound also plays a pivotal role in peptide coupling reactions. It has been employed in solid-phase peptide synthesis (SPPS) to facilitate the efficient formation of amide bonds between protected amino acids. This application is particularly valuable in the synthesis of peptidomimetics and other bioactive peptides that exhibit therapeutic potential.

From an agrochemical perspective, 2-Fluoropyridine-5-carbonyl chloride (~80%) has been instrumental in the development of novel pesticides and herbicides. The incorporation of fluorine into agrochemicals has been shown to enhance their potency and environmental stability. For instance, fluorinated pyridines have been used in the synthesis of neonicotinoid insecticides, which are known for their high efficacy against a broad spectrum of pests.

The industrial production of 2-Fluoropyridine-5-carbonyl chloride (~80%) typically involves multi-step synthetic routes that require careful optimization to ensure high yield and purity. Common starting materials include 2-fluoropyridine derivatives that undergo chlorination followed by carbonylation under controlled conditions. Advances in catalytic systems and green chemistry principles have enabled more sustainable production methods, reducing waste generation and energy consumption.

The chemical reactivity of this compound also makes it a valuable asset in material science applications. Fluorinated pyridines have been explored as ligands in coordination chemistry, where they serve as effective chelating agents for transition metals. These metal complexes exhibit unique catalytic properties that find applications in organic transformations such as hydrogenation and oxidation reactions.

In conclusion,2-Fluoropyridine-5-carbonyl chloride (~80%) is a multifaceted compound with broad utility across multiple disciplines. Its role in pharmaceutical synthesis underscores its importance as a key intermediate for developing novel therapeutic agents. The ongoing research into new synthetic methodologies continues to expand its applications, making it an indispensable tool for chemists working on cutting-edge scientific problems.

65352-94-5 (2-Fluoropyridine-5-carbonyl chloride (~80%)) 関連製品

- 2098024-13-4(2-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-ol)

- 2137606-15-4(2-(1,4-Dioxaspiro[4.5]decan-8-yl)butanoic acid)

- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)

- 2171928-76-8(3-ethoxyspiro3.4octane-1-thiol)

- 2228784-77-6(O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine)

- 1807267-93-1(Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate)

- 1820580-56-0(2-Piperidinone, 5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)-, (5R,6R)-)

- 1798618-76-4(5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide)

- 1804336-03-5(6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine)

- 667437-25-4(5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde)